G6PDi-1

Description

Propriétés

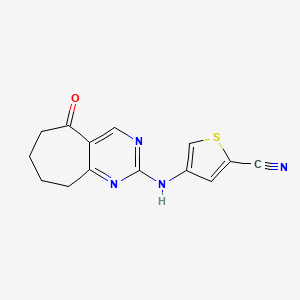

IUPAC Name |

4-[(5-oxo-6,7,8,9-tetrahydrocyclohepta[d]pyrimidin-2-yl)amino]thiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c15-6-10-5-9(8-20-10)17-14-16-7-11-12(18-14)3-1-2-4-13(11)19/h5,7-8H,1-4H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWCHVCZOGGQQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C2=CN=C(N=C2C1)NC3=CSC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of G6PDi-1 in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway crucial for cellular biosynthesis and redox homeostasis. Its rate-limiting enzyme, glucose-6-phosphate dehydrogenase (G6PD), represents a key regulatory node. This technical guide provides an in-depth analysis of G6PDi-1, a potent and specific small-molecule inhibitor of G6PD. We will explore its mechanism of action, its impact on cellular metabolism and function, and its utility as a chemical probe to investigate the physiological roles of the PPP. This document will summarize key quantitative data, detail relevant experimental methodologies, and visualize the intricate signaling and experimental workflows.

Introduction to the Pentose Phosphate Pathway and G6PD

The pentose phosphate pathway is a vital offshoot of glycolysis that serves two primary functions: the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of precursors for nucleotide biosynthesis.[1] NADPH is an essential reducing equivalent for antioxidant defense systems and reductive biosynthesis, including fatty acid and steroid synthesis.[1] The oxidative branch of the PPP is initiated by glucose-6-phosphate dehydrogenase (G6PD), which catalyzes the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.[1][2] G6PD is the rate-limiting enzyme of the PPP, making it a critical point of regulation for the entire pathway.[2] Dysregulation of G6PD activity has been implicated in various pathological conditions, including cancer and inflammatory diseases, highlighting its potential as a therapeutic target.

This compound: A Potent and Specific G6PD Inhibitor

This compound has emerged as a powerful tool for studying the PPP due to its high potency and specificity for G6PD. It is a non-steroidal, reversible, and non-competitive inhibitor of G6PD.

Mechanism of Action

This compound exerts its inhibitory effect by binding to an allosteric site on the G6PD enzyme, thereby reducing its catalytic activity. This inhibition leads to a rapid and significant decrease in the intracellular levels of NADPH and a corresponding increase in the NADP+/NADPH ratio. The effects of this compound are reversible, as washing out the inhibitor restores cellular NADPH levels.

The following diagram illustrates the inhibitory action of this compound on the pentose phosphate pathway.

Caption: this compound inhibits G6PD, blocking the conversion of G6P and production of NADPH.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various experimental systems. A summary of its inhibitory concentrations is presented below.

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 | 70 nM | Recombinant human G6PD | |

| IC50 | 100 nM | Lysates of cultured rat astrocytes | |

| IC50 | 13 µM | 6-PG levels in HepG2 cells | |

| IC50 | 31 µM | 2H transfer from [1-2H]-glucose to NADPH in HCT116 cells | |

| EC50 | 3-6 µM | PPP-dependent metabolic processes in cultured primary astrocytes |

Cellular Effects of this compound

By inhibiting the PPP, this compound elicits a range of effects on cellular function, particularly in cells highly dependent on this pathway.

Depletion of NADPH and Increased Oxidative Stress

The primary consequence of G6PD inhibition by this compound is the depletion of the cellular NADPH pool. This is most pronounced in immune cells, such as lymphocytes. The resulting increase in the NADP+/NADPH ratio impairs the cell's ability to counteract oxidative stress, rendering it more susceptible to reactive oxygen species (ROS)-induced damage.

Impact on Immune Cell Function

Immune cells exhibit a high demand for NADPH to fuel processes like respiratory burst and cytokine production. This compound has been shown to:

-

Suppress T cell cytokine production: In T cells, this compound markedly decreases the production of inflammatory cytokines without significantly affecting initial activation or proliferation.

-

Inhibit neutrophil respiratory burst: this compound suppresses the PMA-induced oxidative burst in both mouse and human neutrophils, a critical process for pathogen clearance.

Interestingly, the effect of this compound on NADPH levels and function is cell-type specific. For instance, macrophages are less sensitive to this compound-induced NADPH depletion compared to T cells.

The following diagram illustrates the downstream cellular consequences of G6PD inhibition by this compound.

Caption: this compound inhibits G6PD, leading to decreased NADPH and subsequent cellular effects.

Experimental Protocols

The study of this compound and its effects on the PPP involves a variety of experimental techniques. Detailed below are methodologies for key assays.

G6PD Activity Assay

Objective: To measure the enzymatic activity of G6PD in cell lysates.

Principle: The assay spectrophotometrically quantifies the rate of NADPH production, which is directly proportional to G6PD activity.

Procedure:

-

Prepare cell lysates by sonication or detergent lysis on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, NADP+, and the substrate, glucose-6-phosphate.

-

Add the cell lysate to the reaction mixture.

-

To test the inhibitory effect of this compound, pre-incubate the lysate with the desired concentration of the inhibitor before adding the substrate.

-

Measure the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADPH production using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Measurement of Intracellular NADPH and NADP+ Levels

Objective: To determine the intracellular concentrations of NADPH and NADP+.

Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and quantify NADPH and NADP+ from cellular extracts.

Procedure:

-

Culture cells to the desired density and treat with this compound or vehicle control for the specified time.

-

Rapidly quench metabolism by adding ice-cold saline and aspirating.

-

Extract metabolites using a solvent mixture (e.g., 80% methanol) pre-chilled to -80°C.

-

Scrape the cells and transfer the extract to a microcentrifuge tube.

-

Centrifuge at high speed to pellet protein and cell debris.

-

Collect the supernatant containing the metabolites.

-

Analyze the extracts by LC-MS. Separation is typically achieved on a C18 column, and detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Quantify NADPH and NADP+ levels by comparing with a standard curve of known concentrations.

The following diagram outlines the workflow for measuring intracellular NADPH and NADP+ levels.

Caption: Workflow for the LC-MS-based quantification of intracellular NADPH and NADP+.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the levels of intracellular ROS.

Principle: Flow cytometry-based detection using a ROS-sensitive fluorescent probe, such as CellROX Green.

Procedure:

-

Treat cells with increasing concentrations of this compound for the desired time.

-

Incubate the cells with the CellROX Green reagent according to the manufacturer's instructions. This probe fluoresces upon oxidation by ROS.

-

Co-stain with a viability dye (e.g., Live/Dead Aqua) to exclude dead cells from the analysis.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry, measuring the fluorescence intensity of the CellROX Green probe in the live cell population.

Conclusion

This compound is an invaluable chemical tool for dissecting the roles of the pentose phosphate pathway in health and disease. Its high potency and specificity allow for the acute inhibition of G6PD, enabling researchers to probe the downstream consequences of PPP blockade in various cellular contexts. The data and protocols presented in this guide provide a comprehensive resource for scientists and drug development professionals interested in targeting G6PD and the PPP for therapeutic intervention. Further research utilizing this compound will undoubtedly continue to unravel the intricate connections between cellular metabolism, redox signaling, and disease pathogenesis.

References

G6PDi-1 effects on cellular NADPH levels

An In-depth Technical Guide on the Effects of G6PDi-1 on Cellular NADPH Levels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose phosphate pathway (PPP), a critical metabolic route responsible for the majority of cellular NADPH production. NADPH is essential for maintaining redox homeostasis and serving as a key reductant in various biosynthetic processes. The small molecule inhibitor, this compound, has emerged as a potent and specific tool for interrogating the cellular functions of G6PD and the consequences of its inhibition. This technical guide provides a comprehensive overview of the effects of this compound on cellular NADPH levels, detailing its mechanism of action, summarizing quantitative data across various cell types, outlining key experimental protocols, and visualizing its impact on cellular pathways.

Introduction to G6PD and NADPH

The pentose phosphate pathway is a fundamental metabolic pathway that runs parallel to glycolysis. Its primary functions are to produce NADPH and the precursors for nucleotide biosynthesis. The first and committed step of the oxidative branch of the PPP is catalyzed by G6PD, which oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone while reducing NADP+ to NADPH[1][2].

NADPH serves two principal roles in the cell:

-

Antioxidant Defense: It is the primary reducing equivalent for the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase. GSH is a critical scavenger of reactive oxygen species (ROS)[3][4].

-

Reductive Biosynthesis: NADPH provides the necessary electrons for the synthesis of fatty acids, steroids, and nucleotides[5].

Given its central role, dysregulation of G6PD activity is implicated in various pathologies, including cancer, where elevated G6PD activity supports rapid proliferation and resistance to oxidative stress.

This compound: A Potent and Specific G6PD Inhibitor

This compound is a non-steroidal small molecule identified as a potent, reversible, and cell-active inhibitor of G6PD. It binds to G6PD non-competitively and has been shown to be significantly more effective at inhibiting G6PD in cellular contexts than previously used antagonists like dehydroepiandrosterone (DHEA). Its specificity and potency make it an invaluable tool for studying the metabolic consequences of PPP inhibition.

Quantitative Effects of this compound on Cellular NADPH Levels

This compound treatment leads to a rapid and dose-dependent decrease in cellular NADPH levels, which is concurrently matched by an increase in NADP+ levels, thereby increasing the NADP+/NADPH ratio. The sensitivity to this compound varies significantly across different cell types, largely dependent on their reliance on the PPP for NADPH regeneration versus alternative pathways like those involving malic enzyme 1 (ME1) or isocitrate dehydrogenase 1 (IDH1).

Table 1: Effect of this compound on NADPH and NADP+ Pools in Various Cell Types

| Cell Type | This compound Conc. | Treatment Time | Change in NADPH | Change in NADP+ | Reference |

| Activated CD8+ T cells | 10 µM | 2 hours | Significant Decrease | Significant Increase | |

| Neutrophils | 50 µM | Not Specified | Moderate Decrease | Moderate Increase | |

| PANC-1 (matrix-detached) | Not Specified | Not Specified | Noticeable Reduction | Noticeable Reduction | |

| HepG2 | IC50 ~13 µM | Not Specified | Dose-dependent increase in NADP+/NADPH | Dose-dependent increase in NADP+/NADPH | |

| HCT116 | IC50 ~31 µM | Not Specified | Dose-dependent decrease in 2H transfer to NADPH | Dose-dependent increase in NADP+/NADPH | |

| Primary Rat Astrocytes | 3 - 6 µM | Up to 6 hours | Half-maximal effect on NADPH-dependent pathways | Not Specified |

Table 2: this compound Inhibitory Concentrations

| Parameter | Cell/System | IC50 / EC50 | Reference |

| G6PDH Activity | Lysates of Astrocyte Cultures | ~100 nM | |

| 6-pg Levels | HepG2 Cells | ~13 µM | |

| 2H transfer to NADPH | HCT116 Cells | ~31 µM | |

| NADPH-dependent pathways | Primary Rat Astrocytes | 3 - 6 µM (EC50) |

Impact on Cellular Pathways and Functions

The depletion of cellular NADPH pools by this compound has significant downstream consequences, affecting numerous cellular processes that rely on this critical cofactor.

Redox Homeostasis and Oxidative Stress

By inhibiting the primary source of NADPH, this compound compromises the cell's ability to counteract oxidative stress. This leads to an accumulation of reactive oxygen species (ROS) and a decreased ratio of reduced to oxidized glutathione (GSH/GSSG). In cancer cells under stress, such as those detached from the extracellular matrix, this effect is particularly pronounced, leading to reduced viability.

Immune Cell Function

Immune cells are highly dependent on G6PD activity for their effector functions.

-

T Cells: this compound treatment markedly decreases the production of inflammatory cytokines in T cells.

-

Neutrophils: The respiratory burst, a key antimicrobial function of neutrophils that requires NADPH for the NADPH oxidase enzyme, is significantly suppressed by this compound.

dot

References

- 1. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Glucose-6-Phosphate Dehydrogenase, Redox Homeostasis and Embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

G6PD Inhibition by G6PDi-1: A Technical Guide to its Biological Functions

Abstract

This technical guide provides an in-depth exploration of the biological functions of G6PDi-1, a potent and specific inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP). We delve into the molecular mechanism of this compound action, its profound effects on cellular metabolism, particularly the depletion of NADPH, and the subsequent functional consequences in various cell types. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Glucose-6-phosphate dehydrogenase (G6PD) is a critical enzyme that catalyzes the first committed step in the pentose phosphate pathway (PPP), a fundamental metabolic pathway that runs parallel to glycolysis.[1][2] The primary functions of the oxidative branch of the PPP are the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the precursor for nucleotide biosynthesis, ribose-5-phosphate. NADPH is an essential cellular reductant, crucial for protecting cells against oxidative stress and serving as a cofactor in reductive biosynthesis, such as fatty acid synthesis.[1][2]

Given its central role in cellular metabolism and redox homeostasis, G6PD has emerged as a significant therapeutic target in various diseases, including cancer and inflammatory disorders.[3] this compound is a recently identified small molecule inhibitor of G6PD that has demonstrated greater potency and cellular activity compared to previously known inhibitors like dehydroepiandrosterone (DHEA). This guide will elucidate the multifaceted biological consequences of G6PD inhibition by this compound.

Mechanism of Action of this compound

This compound is a potent, reversible, and non-competitive inhibitor of G6PD. It binds to an allosteric site on the G6PD enzyme, rather than competing with the substrates glucose-6-phosphate (G6P) or NADP+. This non-competitive inhibition leads to a rapid and significant reduction in G6PD catalytic activity.

The direct consequence of G6PD inhibition by this compound is the blockade of the oxidative PPP. This leads to a rapid decrease in the intracellular concentration of NADPH and a concurrent increase in the concentration of its oxidized form, NADP+, thus elevating the NADP+/NADPH ratio. The effects of this compound on NADPH levels are particularly pronounced in lymphocytes.

Core Biological Functions and Cellular Consequences

The inhibition of G6PD by this compound triggers a cascade of downstream biological effects, primarily stemming from the depletion of NADPH. These consequences are cell-type specific and have significant implications for cellular function and survival.

Impact on Cellular Metabolism and Redox Homeostasis

The primary and most immediate effect of this compound is the disruption of cellular redox balance. By inhibiting NADPH production via the PPP, this compound sensitizes cells to oxidative stress. This is due to the reduced capacity of the glutathione system to detoxify reactive oxygen species (ROS), as the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase is an NADPH-dependent process.

Modulation of Immune Cell Function

This compound has been shown to have profound effects on various immune cell populations, highlighting the critical role of the PPP in immune function.

-

T Lymphocytes: In T cells, this compound treatment leads to a significant depletion of NADPH. This results in a marked decrease in the production of inflammatory cytokines upon activation, without significantly affecting initial T cell activation or proliferation. This suggests that G6PD activity is essential for the effector functions of T cells.

-

Neutrophils: Neutrophils utilize NADPH as a substrate for NADPH oxidase to generate ROS in a process known as the respiratory burst, which is essential for their microbicidal activity. This compound effectively suppresses this oxidative burst in both mouse and human neutrophils.

-

Macrophages: In contrast to T cells, macrophages appear to be less dependent on the PPP for maintaining their NADPH pools and for their pro-inflammatory responses to stimuli like LPS. This compound does not significantly decrease NADPH levels or inflammatory cytokine production in macrophages.

Anti-Cancer Potential

The reliance of many cancer cells on an upregulated PPP to support rapid proliferation and combat high levels of oxidative stress makes G6PD an attractive target for cancer therapy. G6PD inhibition by this compound can lead to:

-

Increased Oxidative Stress and Cell Death: By depleting NADPH, this compound can increase ROS levels in cancer cells, leading to oxidative damage and apoptosis.

-

Induction of Immunogenic Cell Death (ICD): Recent studies suggest that G6PD inhibition can induce a form of cancer cell death that is immunogenic, meaning it can stimulate an anti-tumor immune response. This opens up possibilities for combination therapies with immune checkpoint inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound from various studies.

| Parameter | Cell Type/System | Value | Reference |

| IC50 (in vitro) | Recombinant Human G6PD | 70 nM | |

| IC50 (cellular) | HepG2 cells (6-pg levels) | ~13 µM | |

| IC50 (cellular) | HCT116 cells (2H transfer to NADPH) | ~31 µM | |

| EC50 (cellular) | Cultured primary rat astrocytes | 3-6 µM |

Table 1: Potency of this compound. This table presents the half-maximal inhibitory (IC50) and effective (EC50) concentrations of this compound in different experimental systems.

| Cell Type | Treatment Condition | Fold Change in NADPH | Fold Change in NADP+ | Reference |

| Activated CD8+ T cells | 10 µM this compound | Decrease | Increase | |

| Activated CD4+ T cells | 10 µM this compound | Decrease | Increase | |

| Neutrophils | 50 µM this compound | Moderate Decrease | Moderate Increase | |

| Macrophages | Not specified | No significant change | No significant change | |

| PANC-1 (matrix-detached) | This compound | Noticeable reduction | Noticeable reduction |

Table 2: Effect of this compound on NADPH and NADP+ Levels. This table summarizes the changes in intracellular NADPH and NADP+ concentrations in various cell types upon treatment with this compound.

| Cell Type | Functional Readout | Effect of this compound | Reference |

| Activated T cells | Inflammatory Cytokine Production | Markedly decreased | |

| Neutrophils | Respiratory (Oxidative) Burst | Suppressed | |

| HCT116 cells | Colony Formation | Dose-dependent decrease |

Table 3: Functional Consequences of this compound Treatment. This table highlights the key functional outcomes of G6PD inhibition by this compound in different cellular contexts.

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological functions of this compound.

Measurement of NADPH/NADP+ Ratio by LC-MS

Objective: To quantify the intracellular levels of NADPH and NADP+.

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with this compound or vehicle control for the specified time.

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80% methanol or a 40:40:20 mixture of acetonitrile:methanol:water with 0.1 M formic acid) to the cells.

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Analyze the extracts using a liquid chromatography-mass spectrometry (LC-MS) system.

-

Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar molecules).

-

Detect and quantify NADPH and NADP+ using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor and product ion pairs for each molecule.

-

Normalize the results to the total protein concentration or cell number.

-

Neutrophil Oxidative Burst Assay using a Seahorse XF Analyzer

Objective: To measure the oxygen consumption rate (OCR) as an indicator of the neutrophil respiratory burst.

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh whole blood using standard methods such as dextran sedimentation followed by density gradient centrifugation.

-

Cell Seeding: Seed the isolated neutrophils onto a Seahorse XF cell culture microplate coated with an attachment agent like Cell-Tak™.

-

Assay Preparation:

-

Hydrate the sensor cartridge of the Seahorse XF Analyzer overnight.

-

Wash the seeded neutrophils with assay medium (e.g., XF RPMI medium).

-

-

Seahorse XF Analysis:

-

Place the cell plate in the Seahorse XF Analyzer.

-

Perform a baseline measurement of OCR.

-

Inject this compound or vehicle control through the drug ports of the sensor cartridge.

-

Inject a stimulant of the oxidative burst, such as phorbol 12-myristate 13-acetate (PMA), to induce ROS production.

-

Monitor the OCR in real-time to assess the effect of this compound on the PMA-induced respiratory burst.

-

Intracellular Cytokine Staining and Flow Cytometry

Objective: To determine the effect of this compound on cytokine production in T cells at a single-cell level.

Protocol:

-

T Cell Activation and Treatment: Activate T cells in vitro using stimuli such as anti-CD3/CD28 antibodies or PMA and ionomycin. Culture the activated cells in the presence of this compound or vehicle control.

-

Protein Transport Inhibition: In the last few hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokines to accumulate within the cells.

-

Surface Staining:

-

Harvest the cells and wash them with staining buffer (e.g., PBS with 2% fetal bovine serum).

-

Stain for cell surface markers (e.g., CD4, CD8) using fluorescently conjugated antibodies.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove unbound surface antibodies.

-

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).

-

Permeabilize the cell membranes using a permeabilization buffer (e.g., a buffer containing saponin or Triton X-100).

-

-

Intracellular Staining:

-

Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) using fluorescently conjugated antibodies diluted in permeabilization buffer.

-

-

Flow Cytometry Analysis:

-

Wash the cells to remove unbound intracellular antibodies.

-

Resuspend the cells in staining buffer and acquire data on a flow cytometer.

-

Analyze the data to quantify the percentage of cytokine-producing cells and the mean fluorescence intensity of the cytokine staining in the different treatment groups.

-

Colony Formation Assay

Objective: To assess the long-term proliferative capacity of cells after treatment with this compound.

Protocol:

-

Cell Seeding: Seed a low number of single cells (e.g., 500-1000 cells) into multi-well plates.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified period.

-

Incubation: Remove the treatment and allow the cells to grow for 7-14 days, allowing individual cells to form colonies.

-

Staining:

-

Wash the plates with PBS.

-

Fix the colonies with a fixative such as methanol or 10% formalin.

-

Stain the colonies with a staining solution like 0.5% crystal violet.

-

-

Quantification:

-

Wash the plates with water to remove excess stain.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and survival fraction for each treatment condition.

-

Assessment of Immunogenic Cell Death (ICD) Markers

Objective: To determine if this compound induces markers of ICD in cancer cells.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound or a known ICD inducer (positive control) and a non-ICD-inducing cytotoxic agent (negative control).

-

Calreticulin Exposure:

-

Harvest the cells without permeabilization.

-

Stain the cells with an antibody against calreticulin, a key "eat-me" signal exposed on the surface of cells undergoing ICD.

-

Analyze the cells by flow cytometry to quantify the surface calreticulin expression.

-

-

ATP Release:

-

Collect the cell culture supernatant from the treated cells.

-

Measure the concentration of ATP in the supernatant using a luciferin/luciferase-based assay.

-

-

HMGB1 Release:

-

Collect the cell culture supernatant.

-

Measure the concentration of High Mobility Group Box 1 (HMGB1) protein in the supernatant using an ELISA kit.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows discussed in this guide.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of G6PD and the pentose phosphate pathway in various biological processes. Its potent and specific inhibition of G6PD leads to a cascade of metabolic and functional consequences, most notably the depletion of NADPH and increased sensitivity to oxidative stress. The differential effects of this compound on various immune cell populations underscore the cell-type-specific reliance on the PPP. Furthermore, the ability of this compound to impact cancer cell viability and potentially induce immunogenic cell death highlights its promise as a therapeutic agent. This guide provides a comprehensive overview for researchers and drug development professionals to understand and further investigate the multifaceted biological functions of G6PD inhibition by this compound.

References

G6PDi-1: A Potent Tool for Inducing and Studying Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

G6PDi-1 is a potent, reversible, and non-competitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP). By inhibiting G6PD, this compound effectively depletes cellular NADPH, a critical reducing equivalent for antioxidant defense and reductive biosynthesis. This targeted disruption of cellular redox homeostasis makes this compound an invaluable tool for inducing and studying oxidative stress in a variety of research and drug development contexts. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and visualizations of the key signaling pathways and experimental workflows.

Introduction to this compound and Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders.[1][2] The pentose phosphate pathway is a central player in maintaining redox balance through its production of NADPH.[3][4] NADPH is essential for the regeneration of reduced glutathione (GSH), a key antioxidant, and for the function of NADPH oxidases (NOX) involved in ROS production for signaling and host defense.[5]

Glucose-6-phosphate dehydrogenase (G6PD) catalyzes the first committed step of the PPP. Its inhibition directly leads to a decrease in NADPH production, thereby sensitizing cells to oxidative stress. This compound has emerged as a specific and effective small molecule inhibitor of G6PD, offering a reliable method to pharmacologically induce oxidative stress and investigate its downstream consequences.

Mechanism of Action of this compound

This compound acts as a reversible and non-competitive inhibitor of G6PD. This means it binds to a site on the enzyme distinct from the active site for its substrate, glucose-6-phosphate, and its effect is not overcome by increasing substrate concentration. The inhibition of G6PD by this compound leads to a cascade of cellular events:

-

Depletion of NADPH: The primary and most immediate effect is a significant decrease in the intracellular concentration of NADPH.

-

Increased NADP+/NADPH Ratio: Concurrently, the ratio of the oxidized form (NADP+) to the reduced form (NADPH) of the nicotinamide adenine dinucleotide phosphate coenzyme increases, reflecting a shift towards a more oxidized cellular environment.

-

Increased Reactive Oxygen Species (ROS): The depletion of NADPH impairs the cell's ability to scavenge ROS, leading to their accumulation.

-

Inhibition of Reductive Biosynthesis: Processes that require NADPH, such as fatty acid synthesis, are also inhibited.

This controlled induction of oxidative stress allows researchers to dissect the cellular responses to redox imbalance.

Quantitative Data

The efficacy of this compound has been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

| Parameter | Value | Cell/Enzyme Source | Reference(s) |

| IC50 (Human G6PD) | 0.07 µM (70 nM) | Recombinant Human G6PD | |

| IC50 (Astrocytic G6PDH) | 102 nM | Lysates of cultured astrocytes | |

| IC50 (Astrocytic G6PDH in lysates) | 100 nM | Lysates of astrocyte cultures |

Table 1: In Vitro Inhibitory Potency of this compound

| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference(s) |

| Mouse CD8+ and CD4+ T cells | 10 µM | 2 hours | Increased NADP+/NADPH ratio | |

| Mouse and Human Neutrophils | 50 µM | 0-300 minutes | Inhibition of oxidative burst | |

| Cultured Primary Astrocytes | 0-100 µM | 60 minutes | Lowered total cellular WST1 reduction | |

| A549 (KEAP1 mutant) and KPK (Keap1 KO) cells | 0-100 µM (in combination with CB-839) | Not specified | Synergistic cytotoxicity | |

| HCT116 and HepG2 cells | 25-100 µM | 2-6 hours | Decreased 6-phosphogluconolactone (6-PG) levels | |

| Activated T cells | Not specified | Not specified | Decreased inflammatory cytokine production | |

| Hippocampal Slices | 2.5 µM | ~10 minutes | Increased basal level of ROS |

Table 2: Cellular Effects of this compound

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study oxidative stress.

Induction of Oxidative Stress and Measurement of ROS

This protocol describes how to induce oxidative stress in cultured cells using this compound and subsequently measure the levels of intracellular ROS.

Materials:

-

Cultured cells of interest

-

This compound (stock solution in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

CellROX Green Flow Cytometry Assay Kit (or similar ROS detection reagent)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

This compound Treatment: Prepare a working solution of this compound in cell culture medium at the desired final concentration (e.g., 1-50 µM). Remove the old medium from the cells and add the this compound containing medium. An equivalent volume of DMSO should be used as a vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 2-6 hours) at 37°C in a humidified incubator.

-

ROS Staining: Following the incubation, wash the cells with PBS. Prepare the ROS staining solution according to the manufacturer's instructions (e.g., CellROX Green).

-

Staining Incubation: Incubate the cells with the ROS staining solution for the recommended time, protected from light.

-

Cell Harvesting and Analysis: Harvest the cells (e.g., by trypsinization), wash with PBS, and resuspend in an appropriate buffer for flow cytometry. Analyze the fluorescence intensity of the ROS probe using a flow cytometer to quantify the level of intracellular ROS.

Inhibition of Neutrophil Oxidative Burst

This protocol details a method to assess the inhibitory effect of this compound on the respiratory burst in neutrophils, a key function involving ROS production by NADPH oxidase.

Materials:

-

Isolated primary mouse or human neutrophils

-

This compound (stock solution in DMSO)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Assay buffer (e.g., HBSS)

-

Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

Procedure:

-

Cell Plating: Plate the isolated neutrophils in the microplates of the extracellular flux analyzer.

-

This compound Pre-treatment: Pre-treat the neutrophils with this compound (e.g., 50 µM) or vehicle control (DMSO) for a specified time.

-

Stimulation: Stimulate the neutrophils with PMA (e.g., 100 nM) to induce the oxidative burst.

-

Measurement of Oxygen Consumption Rate (OCR): Immediately following stimulation, measure the oxygen consumption rate (OCR) using the extracellular flux analyzer. A decrease in the OCR in this compound treated cells compared to the control indicates inhibition of the oxidative burst.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the use of this compound.

Caption: Mechanism of action of this compound in inducing oxidative stress.

Caption: Experimental workflow for ROS measurement using this compound.

Applications in Research and Drug Development

The ability of this compound to reliably induce oxidative stress opens up numerous applications:

-

Studying Cellular Responses to Oxidative Stress: this compound can be used to investigate the signaling pathways and cellular machinery involved in the response to oxidative damage.

-

Drug Discovery and Development: It can be employed to screen for compounds that protect against oxidative stress or to sensitize cancer cells to other therapies by increasing their oxidative burden.

-

Modeling Disease States: this compound can help in creating in vitro and in vivo models of diseases where oxidative stress is a key pathological feature.

-

Validating G6PD as a Therapeutic Target: As a specific inhibitor, this compound is crucial for validating G6PD as a potential drug target in various diseases.

Conclusion

This compound is a powerful and specific pharmacological tool for the controlled induction of oxidative stress. Its well-characterized mechanism of action, coupled with quantifiable effects on cellular redox balance, makes it an indispensable reagent for researchers and drug developers. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a wide range of scientific investigations. By enabling the precise manipulation of the pentose phosphate pathway and cellular NADPH levels, this compound will continue to facilitate significant advances in our understanding of oxidative stress and its role in health and disease.

References

- 1. G6PD protects from oxidative damage and improves healthspan in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucose-6-phosphate dehydrogenase--from oxidative stress to cellular functions and degenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucose 6‐phosphate dehydrogenase variants increase NADPH pools for yeast isoprenoid production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Severe G6PD deficiency leads to recurrent infections and defects in ROS production: Case report and literature review [frontiersin.org]

exploring the impact of G6PDi-1 on immune cell metabolism

An In-depth Technical Guide: The Impact of G6PDi-1 on Immune Cell Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic state of immune cells is intrinsically linked to their function. The oxidative pentose phosphate pathway (oxPPP) is a critical metabolic route that generates NADPH, a key reducing equivalent for antioxidant defense and biosynthetic processes. Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of this pathway. This technical guide explores the impact of this compound, a potent and specific small-molecule inhibitor of G6PD, on the metabolism and function of various immune cell populations. By acutely inhibiting G6PD, this compound serves as a powerful chemical probe to reveal the differential reliance of immune cells on the oxPPP, highlighting G6PD as a promising pharmacological target for modulating immune responses.

Introduction to G6PD and the Oxidative Pentose Phosphate Pathway

Glucose is a central molecule for cellular bioenergetics, catabolized primarily through glycolysis for ATP production and the oxidative pentose phosphate pathway (oxPPP) to generate NADPH and precursors for nucleotide biosynthesis[1]. The first and committed step of the oxPPP is catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD), which converts glucose-6-phosphate to 6-phosphoglucono-δ-lactone while reducing NADP+ to NADPH[2].

NADPH is essential for:

-

Redox Homeostasis: Regenerating reduced glutathione (GSH) to detoxify reactive oxygen species (ROS).

-

Biosynthesis: Acting as a hydride donor in the synthesis of fatty acids and nucleotides[2].

-

Immune Effector Functions: Serving as a substrate for NADPH oxidase (NOX) to produce superoxide for the respiratory burst in phagocytes[3][4].

While G6PD is ubiquitously expressed, immune cells show particularly high expression levels. Genetic G6PD deficiency, the most common human enzymopathy, can lead to impaired immune responses, suggesting a critical role for this enzyme in immunity. To precisely study this role, potent and specific inhibitors are required. This compound is a non-steroidal, cell-active small molecule that reversibly inhibits G6PD with high efficacy, making it a superior tool compared to previously used inhibitors like dehydroepiandosterone (DHEA).

This compound: A Specific Inhibitor of G6PD

This compound was identified as a sub-micromolar inhibitor of human G6PD, demonstrating rapid and reversible on-target activity in cells. Within minutes of treatment, this compound effectively blocks G6PD activity, leading to a significant decrease in the cellular NADPH pool and a corresponding increase in NADP+, thereby altering the critical NADP+/NADPH ratio. Untargeted metabolomics in CD8+ T cells confirmed its high specificity, with the most significant changes observed in the direct substrates and products of G6PD.

Core Signaling Pathway: G6PD in the Oxidative PPP

The diagram below illustrates the central role of G6PD in the oxPPP and the point of intervention for this compound.

Quantitative Data: Impact of this compound on Immune Cells

This compound reveals a striking differential dependency on G6PD activity across immune cell types. Lymphocytes, particularly T cells, are exquisitely sensitive to its effects, whereas macrophages are largely resistant.

| Cell Type | Parameter Measured | Effect of this compound | Key Finding | Reference |

| CD4+ & CD8+ T Cells | NADP+/NADPH Ratio | >10-fold decrease in NADPH | T cells are highly dependent on G6PD to maintain NADPH pools. | |

| Inflammatory Cytokines (IFN-γ, TNF-α) | Markedly decreased production | G6PD activity is essential for T cell effector function. | ||

| Proliferation & Initial Activation | Minimal effect | G6PD is not required for initial activation or cell division. | ||

| Reactive Oxygen Species (ROS) | Elevated | NADPH from G6PD is critical for T cell redox balance. | ||

| Fatty Acid Synthesis | Nearly completely ablated | Demonstrates reliance on G6PD-derived NADPH for biosynthesis. | ||

| Neutrophils | Oxidative Burst (Oxygen Consumption) | Suppressed in both mouse and human cells | G6PD is required to fuel the NADPH oxidase for ROS production. | |

| Macrophages (LPS-stimulated) | NADP+/NADPH Ratio | No significant decrease | Macrophages can compensate for G6PD inhibition. | |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | No significant decrease | G6PD is dispensable for LPS-induced cytokine production. |

Functional Consequences of G6PD Inhibition

T Cell Effector Function is Curtailed

While this compound does not prevent the initial activation or proliferation of T cells, it profoundly inhibits their ability to produce inflammatory cytokines. This indicates that while T cells can engage metabolic pathways like glycolysis for initial growth, the specific functions of a mature effector T cell are critically dependent on the NADPH supplied by the oxPPP. The mechanism appears linked to transcriptional activation defects and redox imbalance.

Neutrophil Respiratory Burst is Suppressed

A primary function of neutrophils is to kill pathogens via the generation of ROS through the "respiratory burst," a process catalyzed by NADPH oxidase (NOX). This enzyme uses large amounts of NADPH as a substrate. Treatment with this compound significantly blunts the oxidative burst in both mouse and human neutrophils upon stimulation, confirming that G6PD is the essential source of NADPH for this key innate immune function.

Detailed Experimental Protocols

Reproducing key findings requires robust methodologies. Below are protocols for essential assays used to study the effects of this compound.

Metabolite Extraction and LC-MS Analysis

This protocol is for the polar metabolite extraction from cultured immune cells for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Cell Culture: Culture immune cells (e.g., activated CD8+ T cells) to a density of 5-10 million cells per condition. Treat with this compound or vehicle control for the desired time (e.g., 10 minutes to 2 hours).

-

Quenching & Washing: Rapidly quench metabolic activity by placing the cell plate on dry ice. Aspirate the media and wash the cells with 1 mL of ice-cold PBS.

-

Extraction: Add 1 mL of ice-cold 80:20 Methanol:Water extraction solvent to the cell pellet. Vortex vigorously for 60 seconds.

-

Incubation: Incubate the samples at -80°C for at least 30 minutes to ensure complete protein precipitation and cell lysis.

-

Centrifugation: Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Sample Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer to a new tube.

-

Analysis: Analyze the extract using LC-MS. For NADP+/NADPH, use a method with a C18 column and detection via a triple quadrupole mass spectrometer in negative ion, multiple reaction monitoring (MRM) mode.

Neutrophil Oxidative Burst Assay (Seahorse XF)

This protocol measures the oxygen consumption rate (OCR) as a direct readout of the NADPH oxidase-fueled respiratory burst.

-

Cell Plating: Isolate neutrophils (from human blood or mouse bone marrow) and plate them on a Seahorse XF cell culture microplate coated with a suitable attachment factor (e.g., Cell-Tak) at a density of ~200,000 cells/well.

-

Inhibitor Treatment: Add this compound (e.g., 50 µM) or vehicle control to the appropriate wells.

-

Assay Setup: Place the plate in a Seahorse XF Analyzer and equilibrate. The assay medium should be XF RPMI or similar, supplemented with glucose.

-

Stimulation: After baseline OCR measurements, inject a stimulant such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM) to induce the oxidative burst.

-

Data Acquisition: Monitor the OCR in real-time. A sharp increase in OCR post-PMA injection indicates the oxidative burst. The degree of suppression in this compound treated wells quantifies the reliance on G6PD.

Intracellular Cytokine Staining by Flow Cytometry

This protocol allows for the quantification of cytokine production on a per-cell basis.

-

Cell Stimulation: Activate T cells for several hours (e.g., 4-6 hours) with PMA and Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This allows cytokines to accumulate inside the cell. Include this compound or vehicle control during this stimulation period.

-

Surface Staining: Wash the cells and stain for surface markers (e.g., CD4, CD8) with fluorescently-conjugated antibodies in a buffer like FACS buffer (PBS + 2% FBS).

-

Fixation and Permeabilization: Wash the cells again, then resuspend in a fixation buffer (e.g., 2% paraformaldehyde). After incubation, wash and resuspend in a permeabilization buffer (e.g., containing saponin).

-

Intracellular Staining: Add the fluorescently-conjugated anti-cytokine antibody (e.g., anti-IFN-γ) to the permeabilized cells and incubate.

-

Analysis: Wash the cells and analyze on a flow cytometer. Gate on the cell population of interest (e.g., CD8+ T cells) and quantify the percentage of cytokine-positive cells and their mean fluorescence intensity.

Conclusion and Future Directions

The use of this compound has definitively established that G6PD activity is not uniformly critical across all immune cells. T cells and neutrophils exhibit a profound and acute dependence on the oxPPP for their specialized effector functions, namely cytokine production and respiratory burst, respectively. In contrast, macrophages demonstrate metabolic flexibility, maintaining their NADPH pools and inflammatory functions in the face of G6PD inhibition.

These findings position G6PD as a key metabolic checkpoint and a highly attractive target for therapeutic intervention. Selective inhibition of G6PD could offer a novel strategy to temper pathological T cell- and neutrophil-driven inflammation in autoimmune diseases or inflammatory disorders, potentially with minimal impact on macrophage-mediated innate immunity. Future research should focus on the in vivo efficacy of G6PD inhibitors in models of disease and further explore the compensatory metabolic pathways that grant resilience to macrophages and other this compound-insensitive cell types.

References

The Role of G6PDi-1 in Modulating Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the small molecule inhibitor G6PDi-1 and its significant role in modulating inflammatory responses. By targeting the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting step of the pentose phosphate pathway (PPP), this compound offers a potent tool for investigating the intricate connections between cellular metabolism and immune function. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in the field of inflammation.

Core Mechanism of Action

This compound is a reversible and non-competitive inhibitor of G6PD with a reported half-maximal inhibitory concentration (IC50) of approximately 0.07 µM for the human enzyme.[1] Its primary mechanism involves binding to an allosteric site on the G6PD enzyme, thereby impeding its catalytic activity.[2] This inhibition curtails the production of NADPH, a critical reducing equivalent essential for various cellular processes, including antioxidant defense and the generation of reactive oxygen species (ROS) by enzymes like NADPH oxidase.[2][3] The resulting shift in the intracellular NADP+/NADPH ratio is a key event that triggers downstream effects on immune cell function.[2]

Impact on Immune Cell Function

This compound exhibits cell-type-specific effects on inflammatory responses, highlighting the diverse metabolic dependencies of different immune cells.

T Lymphocytes: Suppression of Pro-inflammatory Cytokine Production

Activated T cells are highly dependent on the PPP for NADPH to support their effector functions. This compound treatment in T cells leads to a significant depletion of intracellular NADPH, which in turn markedly decreases the production of pro-inflammatory cytokines upon stimulation.

Key Findings:

-

Inhibition of G6PD by this compound profoundly blocks the production of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) in CD8+ T cells.

-

Similarly, in CD4+ T cells, this compound reduces the secretion of TNF-α and Interleukin-2 (IL-2).

-

The inhibitory effect on cytokine production occurs at the transcriptional level, with decreased mRNA levels of these cytokines observed following this compound treatment.

-

Importantly, this compound's impact on cytokine production is not due to a general impairment of T cell activation or proliferation at effective concentrations.

Neutrophils: Attenuation of Oxidative Burst

A primary function of neutrophils in the inflammatory response is the generation of ROS through the "oxidative burst," a process heavily reliant on NADPH as a substrate for the NADPH oxidase (NOX) enzyme complex. This compound effectively suppresses this key neutrophil function.

Key Findings:

-

Treatment with this compound significantly reduces the PMA-stimulated oxidative burst in both mouse and human neutrophils.

-

This inhibition is a direct consequence of limiting the NADPH supply required by the NOX enzyme.

Macrophages: A Differential Response

In contrast to T cells and neutrophils, LPS-stimulated macrophages show a remarkable resistance to the effects of this compound.

Key Findings:

-

This compound does not significantly decrease NADPH levels in macrophages.

-

Consequently, it does not inhibit the production of pro-inflammatory cytokines or the upregulation of inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages.

-

This suggests that macrophages possess compensatory mechanisms to maintain their NADPH pools, making them less reliant on the PPP for this function during an inflammatory response.

While this compound itself has not been extensively studied in the context of macrophage polarization, research on G6PD deficiency suggests a complex role. G6PD deficiency can lead to a pro-inflammatory and pro-fibrotic phenotype in monocytes/macrophages, indicating that chronic disruption of this pathway can have distinct consequences from acute pharmacological inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound.

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| NADPH Levels | ||||

| NADPH/NADP+ Ratio | Activated CD8+ T cells | 10 µM (2h) | Significant decrease in NADPH/NADP+ ratio | |

| T Cell Cytokine Production | ||||

| IFN-γ+ CD8+ T cells | Activated CD8+ T cells | Dose-dependent | Marked reduction in percentage of positive cells | |

| TNF-α+ CD8+ T cells | Activated CD8+ T cells | Dose-dependent | Marked reduction in percentage of positive cells | |

| Neutrophil Function | ||||

| Oxidative Burst (OCR) | Mouse Neutrophils | 50 µM | Significant decrease in PMA-induced OCR | |

| Oxidative Burst (OCR) | Human Neutrophils | 50 µM | Significant decrease in PMA-induced OCR | |

| Macrophage Response | ||||

| NADPH Levels | BMDM (LPS-stimulated) | Up to 50 µM | No significant change | |

| Pro-inflammatory Cytokines | BMDM (LPS-stimulated) | Up to 50 µM | No significant inhibition |

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on G6PD sets off a cascade of intracellular events, particularly in T cells, that culminates in the suppression of inflammatory responses.

Proposed Signaling Pathway in T Cells

The reduction in NADPH levels by this compound is thought to modulate the activity of NADPH-dependent enzymes, leading to an altered cellular redox state. This change in redox balance can impact the activity of redox-sensitive transcription factors that are crucial for cytokine gene expression, such as Nuclear Factor of Activated T-cells (NFAT), Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB).

Experimental Workflow: Intracellular Cytokine Staining in T Cells

This workflow outlines the key steps to assess the impact of this compound on cytokine production in T cells using flow cytometry.

Experimental Workflow: Neutrophil Oxidative Burst Assay

This workflow details the measurement of neutrophil oxidative burst using a Seahorse XF Analyzer.

Detailed Experimental Protocols

In Vitro G6PD Inhibition Assay

-

Objective: To determine the IC50 of this compound against recombinant human G6PD.

-

Protocol:

-

Prepare an assay buffer containing 50 mM triethanolamine (pH 7.4), 1 mM MgCl2, 0.30 mM NADP+, and 0.25 mg/mL bovine serum albumin.

-

Add approximately 1 nM of purified recombinant human G6PD to the assay buffer.

-

Add this compound at various concentrations.

-

Initiate the reaction by adding 1 mM Glucose-6-Phosphate (G6P).

-

Monitor the production of 6-phosphogluconate over time using liquid chromatography-mass spectrometry (LC-MS).

-

Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value.

-

T Cell Intracellular Cytokine Staining

-

Objective: To quantify the effect of this compound on cytokine production in activated T cells.

-

Protocol:

-

Isolate naïve CD4+ or CD8+ T cells from spleens.

-

Activate T cells in vitro using plate-bound αCD3/αCD28 antibodies and IL-2 for several days.

-

Re-stimulate the activated T cells with phorbol 12-myristate 13-acetate (PMA) (e.g., 20 ng/mL) and ionomycin (e.g., 1 µg/mL) in the presence of a protein transport inhibitor (e.g., GolgiStop or Brefeldin A).

-

Include increasing concentrations of this compound during the re-stimulation period (typically 4-6 hours).

-

After incubation, harvest the cells and stain for surface markers (e.g., anti-CD4, anti-CD8) and a viability dye.

-

Fix and permeabilize the cells using a commercially available kit (e.g., Cytofix/Cytoperm).

-

Stain for intracellular cytokines with fluorescently labeled antibodies (e.g., anti-IFN-γ, anti-TNF-α).

-

Analyze the cells using a flow cytometer to determine the percentage of cytokine-producing cells and the mean fluorescence intensity (MFI).

-

Neutrophil Oxidative Burst Assay using Seahorse XF Analyzer

-

Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) during the neutrophil oxidative burst.

-

Protocol:

-

Isolate neutrophils from mouse bone marrow or human peripheral blood.

-

Seed the neutrophils onto a Seahorse XF cell culture microplate coated with an adherence agent like Cell-Tak.

-

Incubate the plate to allow for cell attachment.

-

Place the cell plate in a Seahorse XF Analyzer and monitor the basal OCR.

-

Inject this compound (e.g., 50 µM) or a vehicle control into the wells.

-

After a short incubation, inject PMA (e.g., 100 nM) to stimulate the oxidative burst.

-

Continuously measure the OCR in real-time to capture the kinetics of the oxidative burst.

-

Analyze the data to compare the peak OCR and the area under the curve between this compound treated and control groups.

-

Conclusion and Future Directions

This compound has emerged as a critical tool for dissecting the metabolic requirements of immune cells during inflammatory responses. Its ability to potently and selectively inhibit G6PD allows for a nuanced investigation into the role of the pentose phosphate pathway in a cell-type-specific manner. The profound suppression of T cell cytokine production and neutrophil oxidative burst highlights the therapeutic potential of targeting G6PD in T-cell and neutrophil-driven inflammatory and autoimmune diseases.

Future research should focus on:

-

Elucidating the precise molecular mechanisms that link NADPH depletion to the suppression of specific transcription factors in T cells.

-

Investigating the long-term consequences of G6PD inhibition on immune cell development and memory formation.

-

Exploring the potential of this compound and other G6PD inhibitors in in vivo models of inflammatory diseases.

-

Further characterizing the metabolic plasticity of macrophages and identifying the compensatory pathways that allow them to resist G6PD inhibition.

The continued study of this compound and its effects on the immune system will undoubtedly provide valuable insights into the complex interplay between metabolism and inflammation, paving the way for novel therapeutic strategies.

References

G6PDi-1: A Technical Guide to its Selectivity for Glucose-6-Phosphate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of G6PDi-1, a potent and reversible inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD). This compound serves as a critical tool for investigating the roles of the pentose phosphate pathway (PPP) in various physiological and pathological processes. This document outlines the quantitative measures of its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a non-steroidal small molecule that acts as a non-competitive inhibitor of G6PD, the rate-limiting enzyme of the pentose phosphate pathway.[1] By inhibiting G6PD, this compound effectively depletes cellular levels of NADPH, a crucial reducing equivalent for antioxidant defense and reductive biosynthesis.[2][3] This targeted inhibition has profound effects on various immune cell functions, including reducing inflammatory cytokine production in T cells and suppressing the respiratory burst in neutrophils.[2][4] this compound demonstrates high potency with IC50 values in the nanomolar range for human G6PD. While generally selective, some potential off-target effects have been noted, warranting careful consideration in experimental design. This guide aims to provide the necessary technical details for researchers to effectively utilize this compound in their studies.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified across different experimental systems. The following tables summarize the key IC50 values, providing a clear comparison of its activity.

| Target Enzyme | Organism/Cell Type | IC50 Value | Reference |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Human (recombinant) | 70 nM | |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Rat (primary astrocytes lysate) | 100 nM, 102 nM | |

| 6-phosphogluconate (6-pg) level reduction | Human (HepG2 cells) | ~13 µM | |

| 2H transfer from [1-2H]-glucose to NADPH | Human (HCT116 cells) | ~31 µM |

| Off-Target Enzyme/Process | Organism/Cell Type | Concentration Tested | Effect | Reference |

| NAD(P)H quinone oxidoreductase 1 (NQO1) | Rat (primary astrocytes lysate) | 100 µM | No significant inhibition | |

| Glutathione Reductase (GR) | Rat (primary astrocytes lysate) | 100 µM | No significant inhibition | |

| 6-Phosphogluconate Dehydrogenase (6PGDH) | Rat (primary astrocytes lysate) | 100 µM | ~15% inhibition | |

| Purine Nucleosides | Human (CD8+ T cells) | Not specified | Potential off-target effects observed in metabolomics |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the selectivity and efficacy of this compound.

In Vitro G6PDH Activity Inhibition Assay

This protocol details the measurement of G6PDH activity and its inhibition by this compound in cell lysates using a spectrophotometric method that monitors the production of NADPH.

Materials:

-

Cell lysate (e.g., from primary astrocytes)

-

This compound stock solution (dissolved in DMSO)

-

Assay Buffer: e.g., 20 mM HEPES, 145 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 0.8 mM Na2HPO4, pH 7.4

-

Glucose-6-Phosphate (G6P) solution (e.g., 60 mM)

-

NADP+ solution (e.g., 20 mM)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.

-

In a 96-well plate, add the cell lysate to each well.

-

Add the diluted this compound solutions or vehicle control (assay buffer with the same final DMSO concentration) to the respective wells.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

To initiate the reaction, add a mixture of G6P and NADP+ to each well.

-

Immediately measure the increase in absorbance at 340 nm kinetically over a period of 10-15 minutes.

-

Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cellular Target Engagement Assay: 6-Phosphogluconate (6-pg) Level Measurement

This assay assesses the ability of this compound to inhibit G6PD activity within intact cells by measuring the levels of its direct product, 6-phosphogluconate.

Materials:

-

Cultured cells (e.g., HepG2, HCT116)

-

This compound

-

Cell culture medium and supplements

-

Reagents for metabolite extraction (e.g., methanol, water, chloroform)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Plate cells and allow them to adhere and grow to a desired confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 2-4 hours).

-

After treatment, rapidly wash the cells with ice-cold saline.

-

Quench metabolism and extract intracellular metabolites using a cold extraction solvent (e.g., 80% methanol).

-

Collect the cell extracts and centrifuge to pellet cellular debris.

-

Analyze the supernatant containing the metabolites by LC-MS to quantify the levels of 6-phosphogluconate.

-

Normalize the 6-pg levels to an internal standard and cell number or protein content.

-

Determine the dose-dependent decrease in 6-pg levels to calculate the cellular IC50.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to measure changes in intracellular ROS levels following this compound treatment.

Materials:

-

Cultured cells (e.g., T cells)

-

This compound

-

CellROX Green Flow Cytometry Assay Kit (or similar ROS-sensitive fluorescent dye)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Culture cells and treat with increasing concentrations of this compound for a specified duration (e.g., 2 hours).

-

Following incubation, wash the cells with PBS.

-

Stain the cells with the CellROX Green reagent according to the manufacturer's instructions. This is typically a 30-60 minute incubation at 37°C.

-

Wash the cells again to remove excess dye.

-

Resuspend the cells in an appropriate buffer for flow cytometry.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in green fluorescence indicates an increase in intracellular ROS.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to this compound's mechanism of action.

Caption: The role of this compound in the Pentose Phosphate Pathway and redox homeostasis.

Caption: General experimental workflow for assessing the cellular effects of this compound.

Conclusion

This compound is a highly potent and valuable tool for the specific inhibition of G6PD. Its well-characterized inhibitory activity and mechanism of action make it suitable for a wide range of studies in cancer biology, immunology, and metabolic research. While it exhibits a high degree of selectivity for G6PD, researchers should remain mindful of potential off-target effects, particularly at higher concentrations, and incorporate appropriate controls in their experimental designs. The data and protocols provided in this guide are intended to facilitate the rigorous and effective use of this compound in advancing our understanding of the critical roles of the pentose phosphate pathway.

References

The Discovery and Development of G6PDi-1: A Potent and Selective G6PD Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose phosphate pathway (PPP), a critical metabolic pathway responsible for producing nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis.[1][2][3] NADPH is essential for maintaining cellular redox homeostasis by regenerating reduced glutathione, which protects cells from oxidative damage.[3] Given its central role in metabolism and antioxidant defense, G6PD has emerged as a compelling therapeutic target for various diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth overview of the discovery, development, and experimental characterization of G6PDi-1, a potent and selective small-molecule inhibitor of G6PD.

Discovery and Mechanism of Action

This compound was identified as a more effective and cell-active inhibitor of G6PD compared to the widely used but less potent antagonist, dehydroepiandrosterone (DHEA).[4] this compound is a reversible and non-competitive inhibitor of human G6PD. Its mechanism of action involves binding to the G6PD enzyme, leading to a reduction in the production of NADPH and a subsequent increase in the NADP+/NADPH ratio within cells. This disruption of redox balance has significant downstream effects on various cellular processes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro and Cellular Inhibition of G6PD by this compound

| Parameter | Species/Cell Type | Value | Reference(s) |

| IC50 (Human G6PD enzyme) | Human | 70 nM | |

| IC50 (Astrocyte lysate G6PDH) | Rat | 102 nM | |

| EC50 (Cellular G6PD-dependent NADPH production) | HEK293 cells | 3-6 µM |

Table 2: Dose-Dependent Effect of this compound on NADPH and NADP+ Levels in Activated Mouse CD8+ T Cells

| This compound Concentration | Change in NADPH Levels (vs. Control) | Change in NADP+ Levels (vs. Control) | Reference(s) |

| 5 µM | Significant decrease | Significant increase | |

| 10 µM | Further significant decrease | Further significant increase | |

| 25 µM | Pronounced decrease | Pronounced increase | |

| 50 µM | Maximum observed decrease | Maximum observed increase |

Note: In G6PD overexpressing mice, the dose-response to this compound was markedly shifted, confirming the on-target effect of the inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro G6PD Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on recombinant G6PD enzyme activity.

Materials:

-

Recombinant human G6PD enzyme

-

G6PD Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Glucose-6-phosphate (G6P)

-

NADP+

-

This compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add G6PD Assay Buffer, NADP+, and varying concentrations of this compound.

-

Add the G6PD enzyme to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding G6P to each well.

-

Immediately measure the increase in absorbance at 340 nm every 30-60 seconds for 10-15 minutes. The rate of increase in absorbance corresponds to the rate of NADPH production.

-

Calculate the rate of reaction for each this compound concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Cellular NADPH/NADP+ Quantification by LC-MS

This protocol describes the extraction and quantification of intracellular NADPH and NADP+ levels in response to this compound treatment.

Materials:

-

Cultured cells

-

This compound

-

Cold extraction solvent (e.g., 80% methanol or 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture cells to the desired density and treat with varying concentrations of this compound for the desired time.

-

Rapidly quench metabolism by washing the cells with ice-cold saline.

-

Lyse the cells and extract metabolites by adding the cold extraction solvent.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

Analyze the extracts using an LC-MS system equipped with a suitable column for separating NADP+ and NADPH.

-

Quantify the absolute concentrations of NADP+ and NADPH by comparing the peak areas to a standard curve of known concentrations.

Neutrophil Oxidative Burst Assay using Seahorse XF Analyzer

This assay measures the effect of this compound on the respiratory burst in neutrophils by monitoring the oxygen consumption rate (OCR).

Materials:

-

Isolated primary neutrophils (human or mouse)

-

Seahorse XF Cell Culture Microplate

-

Cell-Tak™ (for neutrophil adhesion)

-

Assay medium (e.g., RPMI 1640 without sodium bicarbonate)

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) as a stimulant

-

Seahorse XF Analyzer

Procedure:

-

Coat the wells of a Seahorse XF microplate with Cell-Tak™ to facilitate neutrophil adhesion.

-

Seed the isolated neutrophils into the coated wells.

-

Add this compound or vehicle control to the appropriate wells.

-

Place the plate in the Seahorse XF Analyzer and monitor the basal OCR.

-

Inject PMA into the wells to stimulate the oxidative burst.

-

Continue to monitor the OCR in real-time. The increase in OCR after PMA stimulation is indicative of the oxidative burst.

-

Analyze the data to determine the effect of this compound on the magnitude and kinetics of the oxidative burst.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to this compound.

Caption: The central role of G6PD in the Pentose Phosphate Pathway and its inhibition by this compound.

Caption: A generalized workflow for the in vitro and cellular characterization of this compound.

Caption: Key signaling pathways that regulate and are regulated by G6PD.

References

- 1. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-time assessment of neutrophil metabolism and oxidative burst using extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent findings in the regulation of G6PD and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Data mining and pathway analysis of glucose-6-phosphate dehydrogenase with natural language processing - PMC [pmc.ncbi.nlm.nih.gov]